

# Preclinical Toxicology Profile of ETN029: A Comparative Analysis

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## Compound of Interest

Compound Name: ETN029

Cat. No.: B15604173

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Shanghai, China – December 9, 2025 – This guide provides a comparative overview of the available preclinical toxicology data for **ETN029**, a novel Delta-like ligand 3 (DLL3)-targeting radioligand therapy, and other prominent DLL3-targeted therapies. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of the preclinical safety profiles of these emerging cancer therapeutics.

**ETN029** is a promising agent in development for DLL3-expressing solid tumors. While comprehensive preclinical toxicology reports for **ETN029** are not yet publicly available, existing data from biodistribution studies offer early insights into its safety profile. This guide synthesizes the available information on **ETN029** and places it in the context of its main competitors, for whom more extensive preclinical safety data has been published.

## Executive Summary of Preclinical Safety Findings

The preclinical safety landscape of DLL3-targeted therapies is varied. Agents like tarlatamab and HPN328 have demonstrated favorable safety profiles in non-human primate studies. In contrast, the development of rovalpituzumab tesirine (Rova-T) was halted due to significant toxicity, underscoring the importance of the cytotoxic payload and linker technology in antibody-drug conjugates. For **ETN029**, early data suggests a favorable biodistribution with preferential accumulation in tumors over vital organs like the kidneys, a critical factor for radioligand therapies.

Comparative Preclinical Toxicology Data

The following tables summarize the key available preclinical toxicology findings for **ETN029** and its competitors. It is important to note the absence of detailed, standardized toxicology study results for **ETN029**, which limits a direct quantitative comparison.

Table 1: Summary of Key Preclinical Safety-Related Findings for **ETN029**

Endpoint	Species	Key Findings	Citation
Biodistribution	Mouse (SHP-77 cell-derived xenograft model)	Primary distribution to the tumor with rapid uptake and persistent retention. Highest normal tissue uptake in the kidneys, suggesting renal excretion. Favorable tumor-to-kidney ratio of approximately 5:1 at 24 hours.	[1][2]
Mechanism of Action	In vitro (SCLC, NEPC, and metastatic melanoma cell lines)	[225Ac]Ac-ETN029 induces dose-dependent cytotoxicity and increases phosphorylation of H2AX, a marker for DNA double-strand breaks.	[1][2]

Table 2: Comparative Preclinical Toxicology of DLL3-Targeted Therapies

Compound	Modality	Species	Key Toxicology Findings	Citation
Tarlatamab (AMG 757)	Bispecific T-cell Engager (BiTE)	Cynomolgus Monkey	Well-tolerated in a 1-month repeat-dose toxicology study. No drug-related adverse findings observed at doses up to 4.5 mg/kg.	[3][4]
Rovalpituzumab Tesirine (Rova-T)	Antibody-Drug Conjugate (ADC)	N/A (Clinical data drove discontinuation)	Development discontinued due to a toxicity profile attributed to the pyrrolobenzodiazepine (PBD) payload.	[5][6]
AMG 119	CAR T-Cell Therapy	Mouse	Well-tolerated in mouse safety studies. T-cell infiltration was observed in the pituitary, but no tissue damage was found.	[7][8]
HPN328	Trispecific T-cell Engager	Cynomolgus Monkey	Well-tolerated at single doses of 1 and 10 mg/kg with no observed toxicities.	[9][10]

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BI 764532	Bispecific T-cell Engager	N/A (Preclinical data mentioned but not detailed)	Potent preclinical anti-tumor activity in DLL3+ cells and xenograft models. Clinical data shows a manageable safety profile.	<a href="#">[6]</a> <a href="#">[11]</a>
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## Experimental Protocols

Detailed experimental protocols for the preclinical toxicology studies of **ETN029** are not publicly available. The following are generalized methodologies for key experiments cited for competitor compounds, based on available information.

General Protocol for Non-Human Primate (NHP) Toxicology Studies (e.g., Tarlatamab, HPN328):

- **Test System:** Cynomolgus monkeys are typically used as they are a pharmacologically relevant species for many human-targeted biologics.
- **Dosing:** The test article is administered intravenously or subcutaneously at various dose levels, often in a dose-escalation or repeat-dose manner. A control group receives a vehicle.
- **Monitoring:** Animals are monitored for clinical signs of toxicity, changes in body weight, food consumption, and other physiological parameters.
- **Assessments:** Blood samples are collected for hematology and clinical chemistry analysis. Pharmacokinetic (PK) and pharmacodynamic (PD) parameters are also assessed.
- **Pathology:** At the end of the study, a full necropsy is performed, and tissues are collected for histopathological examination to identify any target organ toxicity.

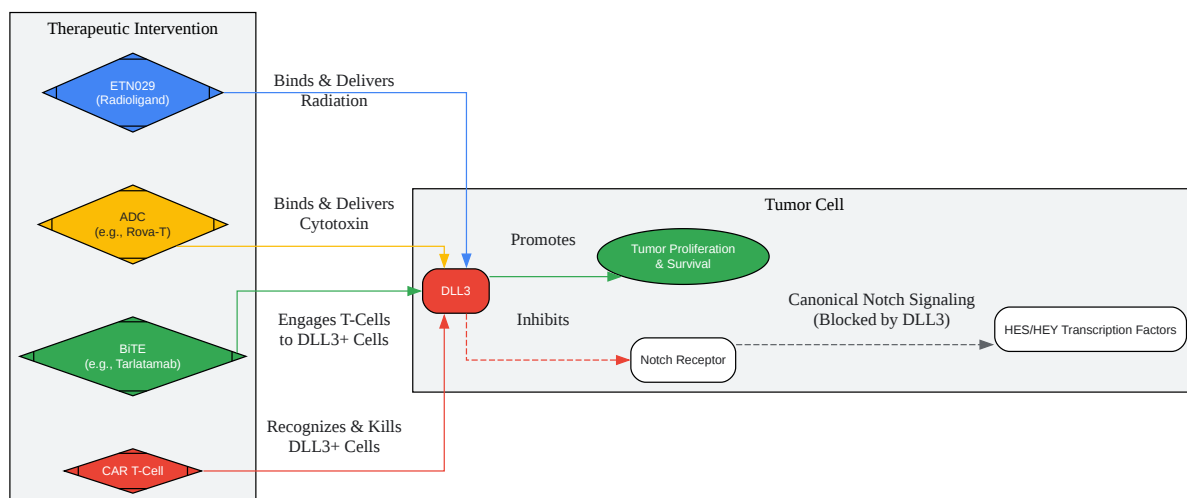
General Protocol for Biodistribution Studies (e.g., **ETN029**):

- **Test System:** Tumor-bearing mice (e.g., xenograft models) are used.

- Radiolabeling: The therapeutic agent is labeled with a suitable radioisotope (e.g.,  $^{177}\text{Lu}$  for **ETN029**).
- Administration: The radiolabeled compound is administered to the animals, typically via intravenous injection.
- Imaging and Tissue Collection: At various time points post-injection, animals may be imaged using techniques like SPECT/CT. Tissues and organs are then collected, weighed, and the radioactivity is measured using a gamma counter.
- Data Analysis: The uptake of the radiopharmaceutical in each organ is calculated and typically expressed as a percentage of the injected activity per gram of tissue (%IA/g).

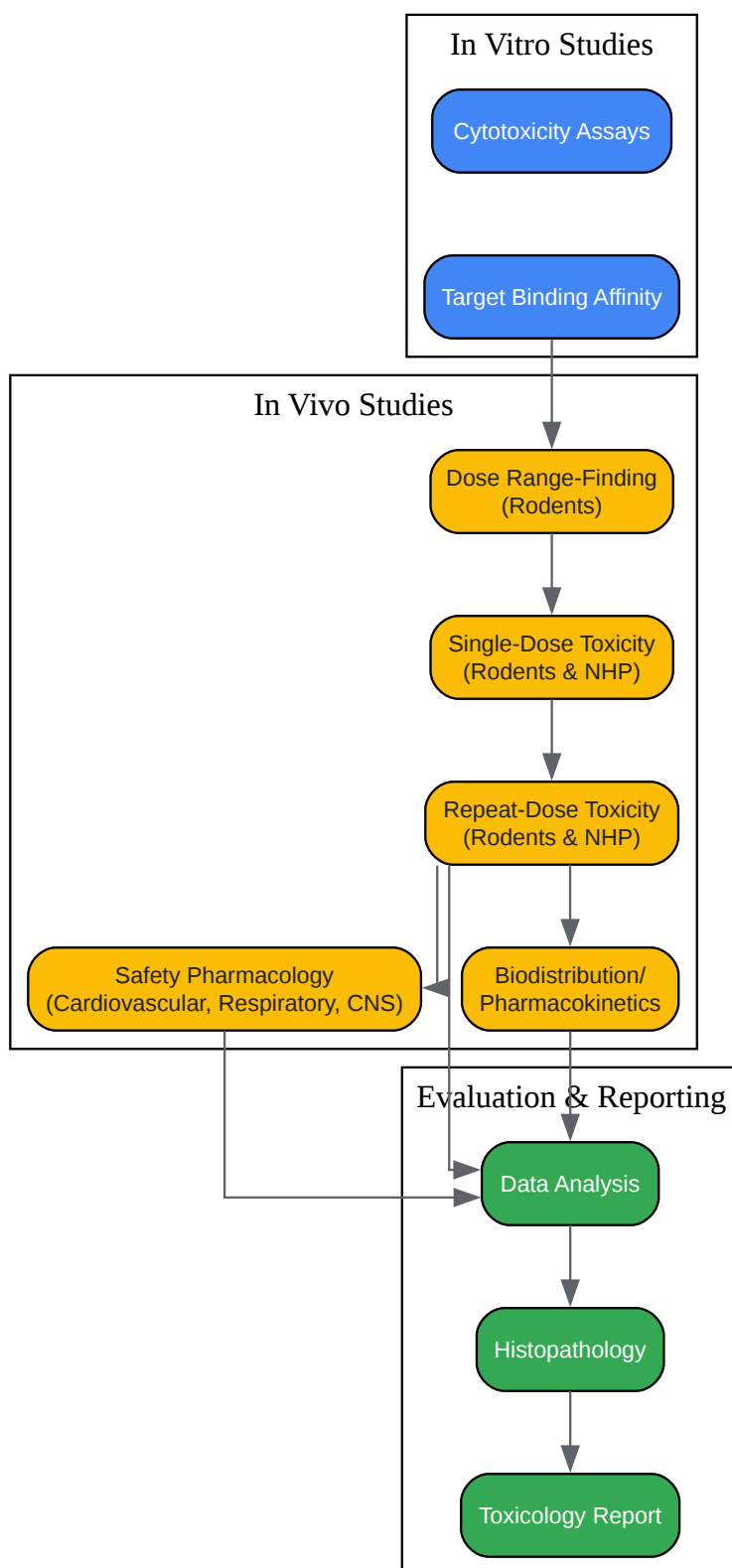
## Visualizing Key Pathways and Processes

To aid in the understanding of the underlying biology and experimental procedures, the following diagrams have been generated.



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### DLL3 Signaling and Therapeutic Targeting



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### General Preclinical Toxicology Workflow

In conclusion, while the publicly available preclinical toxicology data for **ETN029** is currently limited, the initial biodistribution studies are encouraging. A comprehensive understanding of its safety profile will require the release of data from formal toxicology studies. The comparative analysis with other DLL3-targeted therapies highlights the diverse safety outcomes that can be expected from different therapeutic modalities and molecular designs. This guide will be updated as more information on **ETN029** and its competitors becomes available.

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